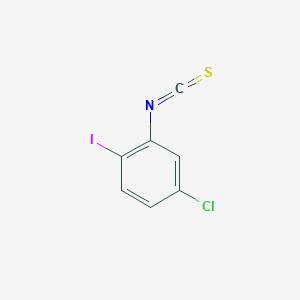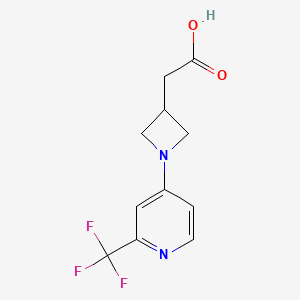
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.2124 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and an acetic acid moiety. It is primarily used in laboratory research and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a halogenation reaction, followed by nucleophilic substitution.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Acetic Acid Addition: The final step involves the addition of an acetic acid group to the azetidine ring through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and azetidine rings can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure with a trifluoromethyl group attached to a pyridine ring.
1-(2,4-Dimethyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)ethan-1-one: Contains a similar azetidine and pyridine structure.
Uniqueness
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid is unique due to its combination of a trifluoromethyl group, pyridine ring, azetidine ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H11F3N2O2 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)9-4-8(1-2-15-9)16-5-7(6-16)3-10(17)18/h1-2,4,7H,3,5-6H2,(H,17,18) |
Clave InChI |
KDZZZODNYVBGJH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


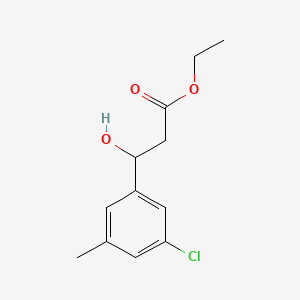

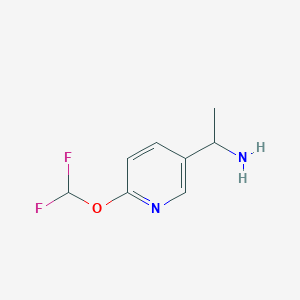
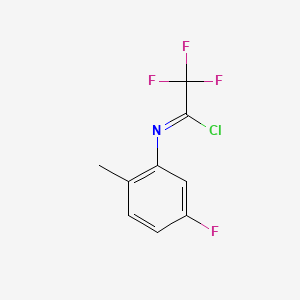

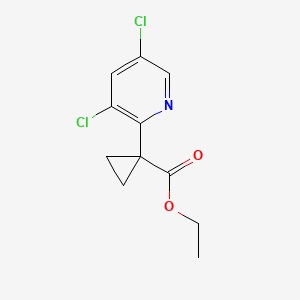
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
